molecular formula C9H12BNO2 B11913184 (1-Methylindolin-6-yl)boronic acid

(1-Methylindolin-6-yl)boronic acid

Cat. No.: B11913184
M. Wt: 177.01 g/mol
InChI Key: FQBCKCHIZGCDJM-UHFFFAOYSA-N
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Description

(1-Methylindolin-6-yl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylindolin-6-yl)boronic acid typically involves the borylation of indole derivatives. . This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: (1-Methylindolin-6-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Biaryl compounds or other substituted indoles.

Comparison with Similar Compounds

    Phenylboronic acid: Another boronic acid with a phenyl group instead of an indole group.

    Indole-3-boronic acid: Similar to (1-Methylindolin-6-yl)boronic acid but without the methyl group on the indole ring.

Uniqueness: this compound is unique due to the presence of the methyl group on the indole ring, which can influence its reactivity and binding properties. This structural feature can enhance its utility in specific applications, such as the development of selective probes and catalysts .

Properties

Molecular Formula

C9H12BNO2

Molecular Weight

177.01 g/mol

IUPAC Name

(1-methyl-2,3-dihydroindol-6-yl)boronic acid

InChI

InChI=1S/C9H12BNO2/c1-11-5-4-7-2-3-8(10(12)13)6-9(7)11/h2-3,6,12-13H,4-5H2,1H3

InChI Key

FQBCKCHIZGCDJM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(CCN2C)C=C1)(O)O

Origin of Product

United States

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